Diethyl (1-amino-2-phenylethyl)phosphonate
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Overview
Description
Diethyl (1-amino-2-phenylethyl)phosphonate is an organophosphorus compound with the molecular formula C12H19NO3P It is characterized by the presence of a phosphonate group attached to a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-amino-2-phenylethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 1-amino-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-amino-2-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in organic synthesis and materials science.
Scientific Research Applications
Diethyl (1-amino-2-phenylethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have potential as enzyme inhibitors and biochemical probes.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (1-amino-2-phenylethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, blocking the natural substrate’s access.
Comparison with Similar Compounds
Similar Compounds
Diethyl (1-amino-2,2,2-trifluoro-1-phenylethyl)phosphonate: This compound contains a trifluoromethyl group, which enhances its lipophilicity and metabolic stability.
Diethyl (1-phenylethyl)phosphonate: Lacks the amino group, making it less versatile in biochemical applications.
Uniqueness
Diethyl (1-amino-2-phenylethyl)phosphonate is unique due to its combination of an amino group and a phosphonate ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO3P/c1-3-15-17(14,16-4-2)12(13)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXXYWKRQYDPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1=CC=CC=C1)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473220 |
Source
|
Record name | Diethyl (1-amino-2-phenylethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77526-73-9 |
Source
|
Record name | Diethyl (1-amino-2-phenylethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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